molecular formula C15H20N2O2 B1237886 5-Methoxy-N-isobutanoyltryptamine CAS No. 66012-84-8

5-Methoxy-N-isobutanoyltryptamine

Cat. No.: B1237886
CAS No.: 66012-84-8
M. Wt: 260.33 g/mol
InChI Key: YLBCWMAOAXFOHD-UHFFFAOYSA-N
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Description

5-Methoxy-N-isobutanoyltryptamine (CAS: 66012-84-8) is a synthetic tryptamine derivative characterized by a 5-methoxy substitution on the indole ring and an N-isobutanoyl group on the ethylamine side chain. Its molecular formula is C₁₄H₁₉N₂O₂, with an average mass of 247.31 g/mol (derived from its IUPAC name: Propanamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-) . Unlike simpler N,N-dialkylated tryptamines (e.g., 5-MeO-DMT), this compound features an acylated amine, which may alter its pharmacokinetic properties, including metabolic stability and blood-brain barrier (BBB) permeability.

Properties

CAS No.

66012-84-8

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methylpropanamide

InChI

InChI=1S/C15H20N2O2/c1-10(2)15(18)16-7-6-11-9-17-14-5-4-12(19-3)8-13(11)14/h4-5,8-10,17H,6-7H2,1-3H3,(H,16,18)

InChI Key

YLBCWMAOAXFOHD-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NCCC1=CNC2=C1C=C(C=C2)OC

Canonical SMILES

CC(C)C(=O)NCCC1=CNC2=C1C=C(C=C2)OC

Other CAS No.

66012-84-8

Synonyms

5-methoxy-N-isobutanoyltryptamine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-Methoxy-N-isobutanoyltryptamine with structurally and pharmacologically related tryptamines:

Compound Molecular Formula Substituents Key Pharmacological Properties Legal Status
This compound C₁₄H₁₉N₂O₂ N-isobutanoyl, 5-methoxy Unknown direct data; inferred low BBB penetration due to acyl group. Potential SERT inhibition. Not explicitly controlled
5-MeO-DMT (5-Methoxy-N,N-dimethyltryptamine) C₁₃H₁₈N₂O N,N-dimethyl, 5-methoxy High affinity for 5-HT₁A/₂A receptors; rapid psychoactive effects (dose: 5–20 mg, inhaled). Schedule I in the U.S.
5-MeO-DiPT (Foxy) C₁₅H₂₁N₂O N,N-diisopropyl, 5-methoxy Potent SERT inhibitor (Ki = 4.2 nM); hallucinogenic (dose: 6–20 mg oral). Neurotoxic in rats . Controlled in the U.S., Denmark, and Canada
5-MeO-MIPT C₁₅H₂₁N₂O N-methyl-N-isopropyl, 5-methoxy Stimulant effects ("heightened awareness") at 5 mg oral; moderate 5-HT₂A affinity . Not controlled in some jurisdictions
5-Methoxy-DBT C₁₇H₂₅N₂O N,N-dibutyl, 5-methoxy Limited pharmacological data; listed as a controlled substance in Virginia, U.S. . Controlled in Virginia, U.S.

Structural and Functional Insights

  • N-Substituent Effects: Acylated vs. Alkylated Amines: The N-isobutanoyl group in this compound may reduce BBB penetration compared to N,N-dimethyl or N,N-diisopropyl analogs (e.g., 5-MeO-DMT, 5-MeO-DiPT) due to increased polarity . Receptor Binding: N,N-diisopropyl substitution (5-MeO-DiPT) enhances SERT inhibition, while N,N-dimethyl substitution (5-MeO-DMT) favors 5-HT receptor activation .
  • Metabolism: 5-MeO-DiPT is metabolized via CYP2D6 into hydroxylated and N-dealkylated products, which may contribute to toxicity . The isobutanoyl group in this compound could undergo hydrolysis to yield 5-methoxytryptamine (5-MT), a known serotonin analog .
  • Toxicity and Safety: 5-MeO-DiPT induces neurotoxicity in rats (e.g., reduced hippocampal neurogenesis at 10 mg/kg) , whereas 5-MeO-DMT has a lower toxicity profile but risks cardiovascular effects at high doses . The acylated structure of this compound might mitigate acute toxicity by limiting CNS exposure .

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